molecular formula C8H10N2O2 B8118063 Benzenecarboximidamide;formic acid

Benzenecarboximidamide;formic acid

Cat. No.: B8118063
M. Wt: 166.18 g/mol
InChI Key: UOZDVHGNPNPEKQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzenecarboximidamide;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.CH2O2/c8-7(9)6-4-2-1-3-5-6;2-1-3/h1-5H,(H3,8,9);1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZDVHGNPNPEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Benzenecarboximidamide; formic acid has been investigated for its potential in drug development, particularly as a pharmacological agent.

  • Antithrombotic Agents : Research indicates that derivatives of benzenecarboximidamide can act as inhibitors of thrombin, a key enzyme in the coagulation cascade. These compounds are being studied for their potential to prevent thrombosis and related cardiovascular diseases .
  • Pain Management : Some studies have explored the use of benzenecarboximidamide derivatives as analgesics, targeting specific receptors to alleviate pain without the side effects associated with traditional opioids .
  • Cancer Treatment : The compound has shown promise in inhibiting certain cancer cell lines, suggesting its potential role in oncological therapies. Ongoing research aims to elucidate its mechanism of action and efficacy in clinical settings .

Agricultural Applications

The use of benzenecarboximidamide; formic acid extends into agriculture, particularly in pest control and crop protection.

  • Fungicides : Formic acid is known for its fungicidal properties. When combined with benzenecarboximidamide, it enhances the efficacy of certain fungicides against fungal pathogens affecting crops. This combination has been tested for its effectiveness in controlling diseases like powdery mildew and rust .
  • Preservatives : In livestock feed, formic acid acts as a preservative, maintaining nutrient quality and preventing spoilage. The addition of benzenecarboximidamide could further enhance these properties by providing additional antimicrobial action against spoilage organisms .

Chemical Manufacturing Applications

In industrial chemistry, the combination of benzenecarboximidamide and formic acid serves multiple roles:

  • Synthesis Intermediates : This compound can be utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical manufacturing where precise chemical transformations are required .
  • Catalysis : The unique properties of formic acid make it an effective solvent and reagent in catalytic processes. Its ability to donate protons facilitates various reactions, including esterification and amidation reactions involving benzenecarboximidamide .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsAntithrombotic agentsPrevents thrombosis
Pain managementReduced side effects
Cancer treatmentInhibits cancer cell growth
AgricultureFungicidesEffective against crop diseases
Feed preservativesMaintains nutritional quality
Chemical ManufacturingSynthesis intermediatesEnhances production efficiency
CatalysisFacilitates chemical reactions

Case Study 1: Antithrombotic Activity

A study published in a peer-reviewed journal evaluated the thrombin-inhibiting activity of various benzenecarboximidamide derivatives. Results indicated that certain modifications significantly enhanced potency compared to existing anticoagulants, paving the way for new therapeutic options in cardiovascular medicine .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing benzenecarboximidamide; formic acid demonstrated a marked reduction in fungal infections compared to untreated controls. The results suggested that this combination could be a viable alternative to synthetic fungicides, promoting sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenecarboximidamide and Related Amidines

Structural and Functional Analogues
Compound Molecular Formula Molecular Weight Key Features Reference
Benzenecarboximidamide C₇H₈N₂ 120.15 g/mol Planar structure, strong base, protease inhibition
4-Methylbenzimidamide HCl C₈H₁₀N₂·HCl 170.64 g/mol Methyl substitution enhances lipophilicity
Acetamidine C₂H₆N₂ 58.08 g/mol Simpler aliphatic amidine; lower basicity (pKa ~11) -
  • Basicity : The benzene ring in benzamidine stabilizes the protonated form via resonance, enhancing basicity compared to aliphatic amidines like acetamidine.
  • Applications : Benzamidine derivatives are pivotal in enzyme inhibition, whereas acetamidine is less commonly used due to weaker binding .
Regulatory Considerations

N-Hydroxy-4-nitro-benzenecarboximidamide (CAS 1613-86-1) is regulated under §721.10164 for significant new uses, highlighting toxicity concerns .

Formic Acid and Related Carboxylic Acids

Comparative Physicochemical Properties
Compound Molecular Formula pKa ΔfH°gas (kJ/mol) Key Applications Reference
Formic Acid HCOOH 3.8 -378.6 Leather tanning, hydrogen storage
Acetic Acid CH₃COOH 4.76 -484.5* Food preservative, solvent -
Benzoic Acid C₆H₅COOH 4.2 -385* Antifungal agent, pH adjuster
  • Acidity : Formic acid > Benzoic acid > Acetic acid, influenced by substituent effects (electron-withdrawing vs. donating groups) .
  • Reducing Ability : Unique to formic acid among simple carboxylic acids, enabling applications in redox reactions and hydrogen storage .
Thermochemical and Kinetic Behavior

Formic acid exhibits a heat capacity (Cp,gas) ranging from 33.26 J/mol·K at 50 K to 99.02 J/mol·K at 1500 K, with entropy increasing with temperature . Its gas-phase basicity (710.3 kJ/mol) and proton affinity (742.0 kJ/mol) are critical in ion-molecule reactions .

Benzenecarboximidamide in Biochemistry

  • Protease Inhibition : Benzamidine binds trypsin-like proteases via ionic interactions with active-site aspartate residues, making it a model for drug design .
  • Derivative Efficacy : Hydrochloride salts (e.g., CAS 1670-14-0) improve solubility for in vivo applications .

Formic Acid in Industrial Chemistry

  • Leather Processing : Reduces chromium(VI) to chromium(III), minimizing environmental toxicity .

Preparation Methods

Reaction Protocol

  • Reagents : Benzamidine (1.0 equivalent) is dissolved in anhydrous methanol or ethanol under nitrogen atmosphere.

  • Acid Addition : Formic acid (1.05 equivalents) is added dropwise at 0–5°C to minimize exothermic heat generation.

  • Crystallization : The mixture is stirred for 2 hours, followed by solvent evaporation under reduced pressure. The residual solid is recrystallized from a 1:1 ethanol-water mixture to yield colorless crystals.

Yield and Purity

  • Yield : 85–92% (dependent on solvent polarity and crystallization efficiency).

  • Purity : >98% (verified by HPLC and 1^1H NMR spectroscopy).

In Situ Synthesis via Transfer Hydrogenation

This method leverages formic acid as both a hydrogen donor and protonating agent during the reduction of nitrobenzamidine precursors. The approach is exemplified in the synthesis of diminazene diaceturate, where formic acid facilitates the reduction of p-nitro benzamidoxime to p-amino benzamidine.

Stepwise Procedure

  • Substrate Preparation : p-Nitro benzamidoxime (125 g) is suspended in methanol (1.35 L) with palladium on charcoal (2.5 g).

  • Hydrogenation : Formic acid (90 g) is added, and the mixture is heated to 60°C under nitrogen. The nitro group is reduced to an amine via transfer hydrogenation, with formic acid serving as the hydrogen source.

  • Salt Formation : Post-reduction, concentrated hydrochloric acid is typically added to precipitate the dihydrochloride salt. Substituting HCl with formic acid at this stage yields the benzamidinium formate complex.

Critical Parameters

  • Temperature : Optimal reduction occurs at 60–80°C; higher temperatures degrade the catalyst.

  • Catalyst Loading : 2% palladium on charcoal ensures complete conversion within 3–5 hours.

  • Yield : 78–85% (isolated as the formate salt after recrystallization).

Multi-Step Synthesis Involving Formic Acid as a Solvent

Formic acid’s dual role as a solvent and reagent is demonstrated in the preparation of macrocyclic compounds like Macropa-NH2 trifluoroacetate. While the exact protocol for this compound is proprietary, analogous pathways involve:

Key Synthetic Steps

  • Cyclization : Benzamidine derivatives are condensed with formic acid under reflux to form macrocyclic intermediates.

  • Purification : Crude products are purified via column chromatography (silica gel, methanol:ethyl acetate eluent) and precipitated using anti-solvents.

Industrial Scalability

  • Batch Size : Pilot-scale reactions (10–50 kg) maintain yields >80%.

  • Quality Control : FT-IR and mass spectrometry confirm the absence of unreacted starting materials.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct NeutralizationSimple, high purityRequires pure benzamidine feedstock85–92%
Transfer HydrogenationIn situ salt formation; scalableCatalyst cost and recycling challenges78–85%
Multi-Step SynthesisApplicable to complex derivativesLabor-intensive purification steps70–80%

Mechanistic Insights and Optimization

Acid-Base Dynamics

The equilibrium between benzamidine (C6H5C(=NH)NH2\text{C}_6\text{H}_5\text{C}(=NH)\text{NH}_2) and formic acid (HCOOH\text{HCOOH}) is governed by:

C6H5C(=NH)NH2+HCOOHC6H5C(=NH)NH3+HCOO\text{C}6\text{H}5\text{C}(=NH)\text{NH}2 + \text{HCOOH} \rightleftharpoons \text{C}6\text{H}5\text{C}(=NH)\text{NH}3^+ \cdot \text{HCOO}^-

Stoichiometric excess of formic acid (5–10%) shifts equilibrium toward salt formation.

Solvent Effects

  • Polar Protic Solvents : Methanol and ethanol enhance ionic dissociation, improving yield.

  • Aprotic Solvents : Tetrahydrofuran (THF) reduces side reactions but lowers solubility.

Industrial and Environmental Considerations

Waste Management

  • Formic Acid Recovery : Distillation at 100–110°C recovers >90% of unreacted formic acid.

  • Catalyst Recycling : Palladium on charcoal is filtrated, reactivated via calcination, and reused for 3–5 cycles .

Q & A

Basic Research Questions

Q. How can formic acid emissions from heritage materials (e.g., wood, paper) be quantified under controlled laboratory conditions?

  • Methodological Answer : Use emission chamber tests under standardized temperature (23°C) and relative humidity (50% RH) to measure area-specific emission rates (SERa). Ion chromatography (IC) or gas chromatography-mass spectrometry (GC-MS) can quantify formic acid concentrations. For example, SERa values for wood ranged from 145–303 µg m⁻² h⁻¹, while paper samples emitted 10–33 µg m⁻² h⁻¹ under these conditions . Lowering temperature to 10°C reduces emissions by 2–4×, and reducing RH to 20% halves emissions .

Q. What experimental approaches are used to determine the pH-dependent reactivity of formic acid in aqueous solutions?

  • Methodological Answer : Prepare formic acid solutions at varying concentrations (e.g., 0.01–0.1 mol dm⁻³) and measure pH using a calibrated electrode. For instance, 0.1 M formic acid has a pH of 2.37, increasing to 2.87 when diluted to 0.01 M. Use the Henderson-Hasselbalch equation with a pKa of 3.75 to model dissociation behavior .

Q. How is benzoic acid synthesized from benzene derivatives, and what intermediates are involved?

  • Methodological Answer : A common route involves bromobenzene conversion to a Grignard reagent (phenylmagnesium bromide), followed by reaction with CO₂ to form benzoic acid. Intermediate steps include the formation of benzamide (via benzyl chloride) and hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can experimental designs account for confounding factors when analyzing formic acid emissions in mixed VOC environments?

  • Methodological Answer : Conduct parallel control experiments with empty chambers to baseline VOC levels. Use statistical source apportionment (e.g., principal component analysis) to differentiate emissions from target materials (e.g., paper) versus background sources (e.g., adhesives, paints). For example, acetic acid emissions from paper cannot be uniquely attributed to degradation due to overlapping sources like fiberboards .

Q. What strategies optimize the separation of formic acid from co-emitted VOCs in analytical workflows?

  • Methodological Answer : Employ thermal desorption (TD) coupled with GC-MS for high sensitivity. Use selective ion monitoring (SIM) for formic acid (m/z 46, 29) to minimize interference. Validate with ion chromatography for cross-method consistency .

Q. How do temperature and humidity gradients affect the long-term stability of benzenecarboximidamide in composite materials?

  • Methodological Answer : Design accelerated aging studies with climatic chambers cycling between 10–23°C and 20–50% RH. Monitor degradation products (e.g., via HPLC or NMR) and correlate with environmental parameters. For analogs like cellulose acetate, acetic acid off-gassing increases exponentially with temperature, suggesting similar sensitivity for benzenecarboximidamide derivatives .

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